An In-Depth Technical Guide to 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile, a heterocyclic compound of significant interest due to the combined properties of its benzotriazole and phthalonitrile moieties. This document is intended for researchers, scientists, and professionals in drug development and materials science. It will delve into the molecule's chemical structure, a proposed synthetic pathway based on established methodologies for analogous compounds, and an in-depth analysis of its anticipated chemical and physical properties. Furthermore, this guide will explore the potential applications of this compound, drawing from the known functionalities of its constituent chemical groups.
Introduction: A Molecule of Converging Functionalities
The unique architecture of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile brings together two powerful chemical entities: the versatile benzotriazole ring system and the highly reactive phthalonitrile group. Benzotriazole and its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] They are also extensively used as corrosion inhibitors and UV stabilizers.[3][4] On the other hand, phthalonitrile-based monomers are precursors to high-performance thermosetting polymers known as polyphthalocyanines, which exhibit exceptional thermal and oxidative stability.[5]
The strategic fusion of these two moieties in 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile suggests a molecule with a rich and multifaceted potential, spanning from advanced materials to novel therapeutic agents. This guide aims to provide a detailed technical foundation for researchers looking to explore the synthesis and applications of this promising compound.
Chemical Structure and Nomenclature
The chemical structure of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is characterized by a phthalonitrile unit where one of the cyano groups is at position 1 and the benzotriazole group is attached to the benzene ring at position 4.
Systematic Name: 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile
Molecular Formula: C₁₄H₇N₅
Molecular Weight: 245.25 g/mol
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile.
Synthesis and Mechanistic Considerations
While a specific synthesis for 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile has not been explicitly reported in the reviewed literature, a highly plausible synthetic route can be proposed based on established nucleophilic aromatic substitution (SNAr) reactions. The reaction of a phthalonitrile derivative bearing a good leaving group at the 4-position with benzotriazole in the presence of a suitable base is the most logical approach.
Proposed Synthetic Pathway
A likely synthetic strategy involves the reaction of 4-nitrophthalonitrile with 1H-benzotriazole in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a non-nucleophilic base like potassium carbonate (K₂CO₃).
Caption: Proposed synthesis of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile.
Experimental Protocol (Proposed)
Materials:
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4-Nitrophthalonitrile
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1H-Benzotriazole
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Dichloromethane (CH₂Cl₂)
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Distilled Water
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Magnesium Sulfate (MgSO₄)
Procedure:
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To a stirred solution of 1H-benzotriazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzotriazole salt.
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Add 4-nitrophthalonitrile (1.0 equivalent) to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Causality Behind Experimental Choices:
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Solvent: DMF is an excellent polar aprotic solvent that can dissolve both reactants and facilitate the SNAr reaction.
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Base: Potassium carbonate is a mild, non-nucleophilic base that is sufficient to deprotonate the N-H of benzotriazole, forming the nucleophilic benzotriazolide anion.
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Temperature: Heating is likely required to overcome the activation energy of the nucleophilic aromatic substitution.
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Workup: The aqueous workup and extraction are standard procedures to separate the organic product from the inorganic salts and the polar solvent.
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Purification: Column chromatography is a standard and effective method for purifying organic compounds.
Physicochemical and Spectroscopic Properties (Predicted)
Based on the known properties of analogous benzotriazole-substituted phthalonitriles and the constituent moieties, the following properties can be anticipated for 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile.[6]
Physical Properties
| Property | Predicted Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a high-melting solid, likely > 200 °C |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone) |
Spectroscopic Characterization (Anticipated Data)
The characterization of the synthesized compound would rely on standard spectroscopic techniques.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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A sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile groups.
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Aromatic C-H stretching vibrations in the range of 3000-3100 cm⁻¹.
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Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.
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N=N stretching from the triazole ring around 1400-1450 cm⁻¹.
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both the phthalonitrile and benzotriazole rings. The integration of these signals would correspond to the 7 aromatic protons.
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¹³C NMR: Resonances for the aromatic carbons, with the nitrile carbons appearing downfield (around δ 115-120 ppm). The carbons of the benzotriazole and phthalonitrile rings would appear in the aromatic region (δ 110-150 ppm).
-
-
Mass Spectrometry (MS):
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The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (245.25 g/mol ).
-
Thermal Properties and Polymerization Potential
Given the phthalonitrile moiety, 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile is a prime candidate as a monomer for the synthesis of high-performance polymers.
Thermal Analysis
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Thermogravimetric Analysis (TGA): The compound is expected to exhibit high thermal stability, with a decomposition temperature likely exceeding 300 °C in an inert atmosphere. This is a characteristic feature of aromatic, nitrogen-containing heterocyclic compounds.
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Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal the melting point of the monomer and, upon heating with a curing agent, an exothermic peak corresponding to the polymerization of the nitrile groups.
Polymerization
Phthalonitrile monomers can undergo a cyclotrimerization reaction upon heating, especially in the presence of a curing agent (e.g., an aromatic amine or a metallic salt), to form a highly cross-linked polyphthalocyanine network. This network is characterized by its exceptional thermal and oxidative stability, making it suitable for high-temperature applications.
Caption: Polymerization of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile.
Potential Applications
The unique hybrid structure of 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile opens up a wide array of potential applications in both materials science and medicinal chemistry.
Materials Science
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High-Performance Resins: As a phthalonitrile monomer, it can be used to fabricate thermosetting resins for applications requiring high thermal stability, such as in the aerospace and electronics industries.[5] The incorporation of the benzotriazole unit may also impart improved UV resistance and corrosion protection to the resulting polymer.
-
Advanced Composites: The resulting polymer can serve as a matrix for advanced composite materials, reinforcing fibers like carbon or glass to create lightweight, high-strength materials for demanding environments.
Drug Development and Medicinal Chemistry
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Antimicrobial Agents: Benzotriazole derivatives are known for their broad-spectrum antimicrobial activity.[1][7] This compound could be investigated as a novel antibacterial or antifungal agent.
-
Antiviral Research: The benzotriazole scaffold is present in several compounds with antiviral properties.[2] Further investigation into the antiviral potential of this molecule is warranted.
-
Enzyme Inhibitors: The nitrogen-rich heterocyclic structure could interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor in different disease models.
Conclusion and Future Outlook
4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile represents a compelling molecular architecture that synergistically combines the desirable properties of benzotriazoles and phthalonitriles. While specific experimental data for this compound is not yet prevalent in the scientific literature, this guide has provided a robust framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from closely related analogues.
Future research should focus on the successful synthesis and thorough characterization of this compound to validate the predictions made in this guide. Subsequent investigations into its polymerization behavior and biological activity will be crucial in unlocking its full potential in the fields of materials science and drug discovery. The exploration of this and similar hybrid molecules will undoubtedly contribute to the development of next-generation advanced materials and therapeutic agents.
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